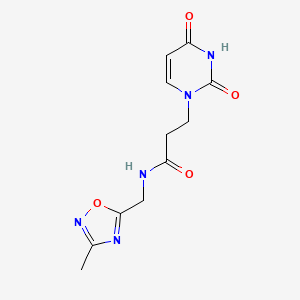
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Pharmacological Potentials
Compounds containing sulfonamide, pyrazole, and chalcone groups, similar to the compound , are prominent in medicinal chemistry due to their diverse biological activities. These include inhibitory activities against carbonic anhydrase (CA) enzymes, which are crucial for treating conditions like retinal and cerebral edema, epilepsy, and glaucoma. The study by (Tuğrak et al., 2021) highlights the synthesis of such compounds and their significant inhibitory effects on CA enzymes, showing their potential as new drug candidates to address current treatment limitations.
Carbonic Anhydrase Inhibition and Potential Therapeutic Uses
The inhibition of carbonic anhydrase isoenzymes by sulfonamide derivatives holds significant therapeutic potential. For instance, (Bülbül et al., 2008) and (Büyükkıdan et al., 2017) demonstrated the synthesis of specific sulfonamide derivatives and their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes. These findings underscore the potential of these compounds in developing treatments for diseases related to enzyme dysfunction.
Antitumor and Cytotoxic Activities
Sulfonamide derivatives have also shown promise in anticancer applications. The work by (Aly, 2009) and (Kucukoglu et al., 2016) synthesized novel sulfonamide derivatives and evaluated their antitumor and cytotoxic activities. These compounds have demonstrated remarkable activity against various cancer cell lines, suggesting their potential as anticancer agents.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-6-7-16(10-13(12)2)21(5)27(24,25)17-8-9-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDTBZTFQMPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)


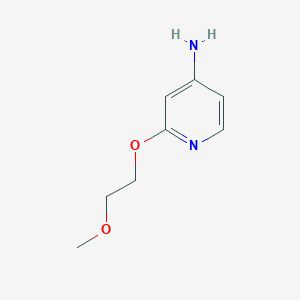
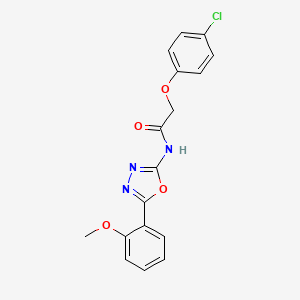
![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)
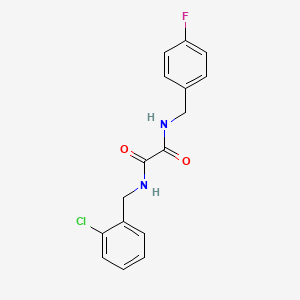
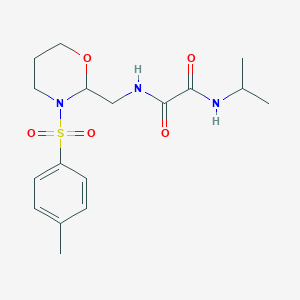
![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)
